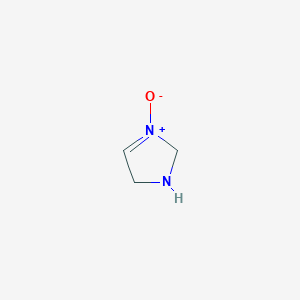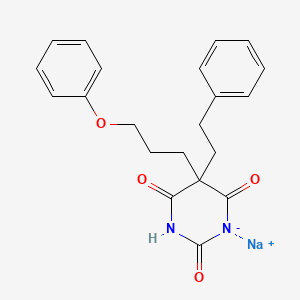
5-Phenethyl-5-(3-phenoxypropyl)barbituric acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenethyl-5-(3-phenoxypropyl)barbituric acid sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. They are used for their sedative, hypnotic, and anticonvulsant properties .
Métodos De Preparación
The synthesis of 5-Phenethyl-5-(3-phenoxypropyl)barbituric acid sodium salt involves the reaction of barbituric acid with appropriate alkylating agents. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide. Industrial production methods may involve large-scale batch reactors where the reaction is carefully controlled to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Phenethyl-5-(3-phenoxypropyl)barbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
5-Phenethyl-5-(3-phenoxypropyl)barbituric acid sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its effects on cellular processes and its potential as a tool in neurobiology research.
Medicine: It is investigated for its anticonvulsant and sedative properties, making it a candidate for treating epilepsy and other neurological disorders.
Mecanismo De Acción
The compound exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neuronal membranes. This results in decreased neuronal excitability and a calming effect on the brain .
Comparación Con Compuestos Similares
Similar compounds include:
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Known for its use in anesthesia and euthanasia.
Propiedades
Número CAS |
66843-11-6 |
|---|---|
Fórmula molecular |
C21H21N2NaO4 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
sodium;5-(3-phenoxypropyl)-5-(2-phenylethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C21H22N2O4.Na/c24-18-21(19(25)23-20(26)22-18,14-12-16-8-3-1-4-9-16)13-7-15-27-17-10-5-2-6-11-17;/h1-6,8-11H,7,12-15H2,(H2,22,23,24,25,26);/q;+1/p-1 |
Clave InChI |
XYBDCZDOJPCIEI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CCC2(C(=O)NC(=O)[N-]C2=O)CCCOC3=CC=CC=C3.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



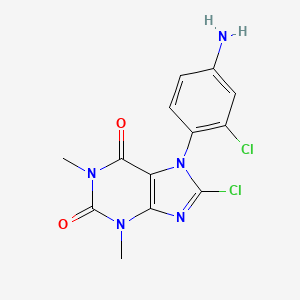

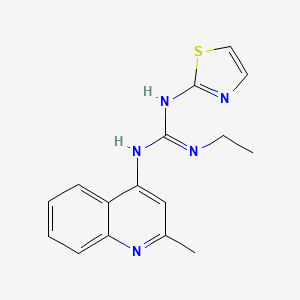
![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)
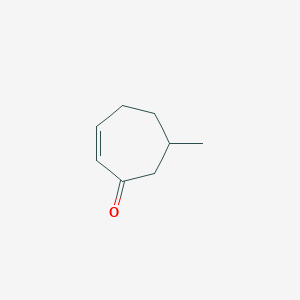
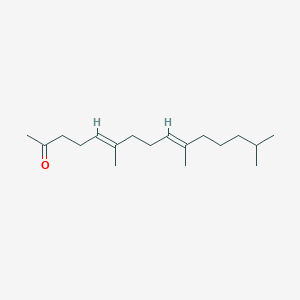
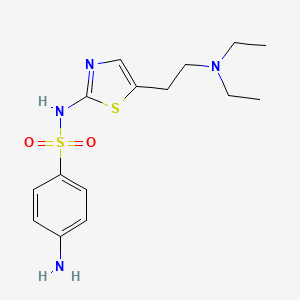
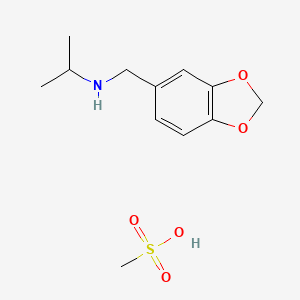
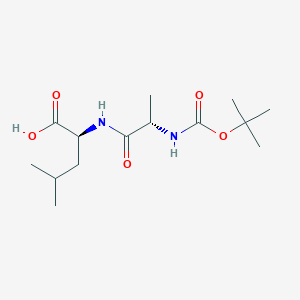
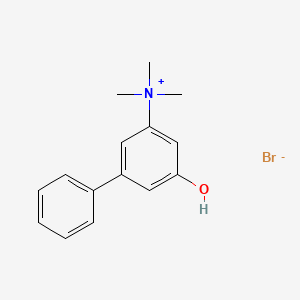
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
